molecular formula C12H19N3O2 B12931680 tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B12931680
M. Wt: 237.30 g/mol
InChI Key: QJUMXFDBXFPGSU-QMMMGPOBSA-N
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Description

tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a heterocyclic compound that features a pyrazolopyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the specific stereochemistry (S) adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification reactions .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry allow it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate stands out due to its specific stereochemistry (S) and the presence of the methyl group at the 6-position.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl (6S)-6-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-8-5-10-9(6-13-14-10)7-15(8)11(16)17-12(2,3)4/h6,8H,5,7H2,1-4H3,(H,13,14)/t8-/m0/s1

InChI Key

QJUMXFDBXFPGSU-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CC2=C(CN1C(=O)OC(C)(C)C)C=NN2

Canonical SMILES

CC1CC2=C(CN1C(=O)OC(C)(C)C)C=NN2

Origin of Product

United States

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